tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

Chiroptical purity Enantiomeric differentiation Absolute configuration assignment

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4), also referred to as (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine, is a monoprotected chiral 1,2-diamine where the (1S,2S) absolute configuration is locked in a trans-cyclopentane scaffold. The compound bears a single Boc (tert-butoxycarbonyl) protecting group on the N1 amine, leaving the N2 amine free for further derivatization.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 586961-34-4
Cat. No. B152916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
CAS586961-34-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
InChIKeyPAXDIBGWURAVIH-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4) — Chiral Diamine Building Block for Stereochemically Defined Synthesis


tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4), also referred to as (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine, is a monoprotected chiral 1,2-diamine where the (1S,2S) absolute configuration is locked in a trans-cyclopentane scaffold. The compound bears a single Boc (tert-butoxycarbonyl) protecting group on the N1 amine, leaving the N2 amine free for further derivatization . This regioselective protection and rigid alicyclic backbone make it a strategic intermediate in enantioselective synthesis, particularly where spatial orientation of the two amino groups governs downstream biological or catalytic performance. Its closest analogs — the (1R,2R)-enantiomer, the cis-diastereomer, the racemic mixture, and variants using alternative N-protecting groups — differ in ways that preclude simple interchange in stereochemically demanding applications.

Why Generic Substitution of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate Is Not Feasible


Substituting the (1S,2S) isomer with other stereoisomers, racemates, or differently protected cyclopentane diamines introduces measurable differences in optical rotation, enantiomeric purity, and conformational rigidity that directly affect the outcome of enantioselective syntheses. The (1R,2R)-enantiomer exhibits an opposite sign and equal magnitude of specific rotation ([α]/D +14° vs −14° under identical conditions), confirming non-interchangeability in chiroptically controlled processes . The cis-diastereomer (CAS 365996-19-6) places the amino groups in a spatial arrangement that is structurally incompatible with the trans-cyclopentane-constrained architectures required for PNA backbone preorganization [1]. Furthermore, the Boc protecting group offers acid-labile orthogonality that alternatives such as Fmoc (base-labile) or Cbz (hydrogenolytic) cannot replicate under the same synthetic sequence without altering protecting-group strategy and overall yield. These differences are quantifiable and consequential for procurement decisions in pharmaceutical development and asymmetric catalysis.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4)


Chiroptical Identity and Enantiomeric Control: Optical Rotation Differentiation Between (1S,2S) and (1R,2R) Enantiomers

The target compound, tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate, exhibits a specific optical rotation of [α]/D +14±4° (c = 1 in 1 M HCl) . Under identical measurement conditions (same concentration, solvent, and temperature), the (1R,2R)-enantiomer (CAS 1016971-66-6) shows [α]/D −14±4° (c = 1 in 1 M HCl) . The equal magnitude and opposite sign confirm that the two enantiomers are non-superimposable mirror images and cannot be interchanged in any application where chiroptical identity determines biological or catalytic outcome.

Chiroptical purity Enantiomeric differentiation Absolute configuration assignment

Chiral Purity Requirements for Advanced PNA Monomer Synthesis: >99% ee vs Commercial ≥95:5 Enantiomeric Ratio

In the synthesis of Fmoc-protected (S,S)-trans-cyclopentane PNA monomers, Zheng et al. employed mono-Boc-protected (S,S)-1,2-cyclopentanediamine with >99% enantiomeric excess (ee) [1]. This level of chiral purity exceeds the typical commercial specification of enantiomeric ratio ≥95:5 (equivalent to ~90% ee) for standard catalog offerings . Incomplete diastereomeric purity at the monomer stage would propagate into PNA oligomers, compromising sequence specificity and duplex thermal stability.

Enantiomeric excess Peptide nucleic acid Solid-phase synthesis

Stereochemistry-Driven Conformational Preorganization: (S,S)-trans-Cyclopentane Backbone Improves PNA-DNA Duplex Thermal Stability

Incorporation of (S,S)-trans-cyclopentane diamine units into peptide nucleic acid (PNA) backbones significantly increases binding affinity and sequence specificity to complementary DNA [1]. The rigid cyclopentane ring preorganizes the PNA backbone into a conformation favorable for Watson-Crick base pairing, whereas the flexible acyclic ethylenediamine in standard aegPNA results in an entropic penalty upon duplex formation. This structural benefit is stereospecific: the (S,S) configuration is essential; the (R,R) or cis isomers would orient the nucleobases differently, abolishing the conformational advantage.

Peptide nucleic acid Conformational constraint DNA binding affinity

Synthetic Accessibility for Scalable Process Chemistry: Higher Purity Specifications and Defined Synthetic Routes vs Racemic or Alternative Protecting Group Variants

Commercial specifications for the target compound include assay ≥96.5% (GC) and ≥97% purity , with some vendors offering ≥98% chiral purity . The (1R,2R)-enantiomer is available at comparable purity (≥97.5% GC, 98%) . However, the racemic mixture and the cis-diastereomer (CAS 365996-19-6) lack equivalent availability in high chiral purity from major suppliers, reflecting lower demand and more challenging resolution. The monoprotected Boc intermediate enables direct Fmoc installation without additional protection/deprotection steps, streamlining the synthetic route to PNA monomers compared to starting from the unprotected diamine, which would require regioselective protection and risk bis-functionalization side-products.

Chemical purity Scalable synthesis Protecting group strategy

Best Research and Industrial Application Scenarios for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate (CAS 586961-34-4)


Stereochemically Defined PNA Oligomer Synthesis for Nucleic Acid Detection and Antisense Research

The (1S,2S) isomer is the required starting material for Fmoc-protected tcypPNA monomers that enable solid-phase synthesis of conformationally constrained peptide nucleic acids with enhanced DNA-binding affinity and mismatch selectivity. The enantiopure (>99% ee) material, as utilized in the seminal PNA studies by the Appella laboratory [1][2], ensures that PNA oligomers are homogeneous in stereochemistry, a prerequisite for reproducible biophysical characterization (Tm measurements, Kd determinations, and microarray performance).

Enantioselective Pharmaceutical Intermediate Development Requiring Defined (S,S) Diamine Scaffolds

The monoprotected Boc-diamine architecture is a key building block for constructing chiral ligands, enzyme inhibitors, and receptor modulators where the spatial orientation of the two amine groups determines pharmacophore geometry. The commercial availability of the (1S,2S) isomer at high chemical and chiral purity reduces the burden of in-house chiral resolution, enabling medicinal chemistry teams to focus SAR efforts on the N2 derivatization step rather than on stereochemical verification.

Asymmetric Catalysis Ligand Design Leveraging trans-Cyclopentane Chirality

The rigid trans-cyclopentane backbone provides a well-defined chiral environment for metal coordination in asymmetric catalysis. The optical rotation [α]/D +14±4° (c=1, 1 M HCl) serves as a rapid identity check to confirm that the correct enantiomer has been procured before committing to multi-step ligand syntheses, preventing costly errors in catalyst preparation.

Protecting-Group-Orthogonal Synthesis Strategies in Multi-Step Organic Synthesis

The acid-labile Boc group on N1 remains stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis, while the free N2 amine is available for immediate coupling with Fmoc-OSu or other electrophiles [1]. This orthogonal protection strategy cannot be replicated if the user mistakenly purchases the Fmoc-protected analog or the fully deprotected diamine, both of which require additional protection/deprotection sequences that increase step count and reduce overall yield.

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